Cas no 356085-57-9 (1-(2,5-dimethoxyphenyl)methylpiperazine)

1-(2,5-Dimethoxyphenyl)methylpiperazine is a substituted piperazine derivative characterized by the presence of a 2,5-dimethoxyphenylmethyl group. This compound is of interest in organic and medicinal chemistry due to its structural features, which may serve as a key intermediate in the synthesis of pharmacologically active molecules. The dimethoxy substitution pattern on the phenyl ring can influence electronic and steric properties, potentially enhancing binding affinity in receptor studies. Its piperazine core offers versatility for further functionalization, making it valuable for research applications in drug discovery and development. The compound should be handled under controlled conditions due to its reactivity and potential sensitivity.
1-(2,5-dimethoxyphenyl)methylpiperazine structure
356085-57-9 structure
Product Name:1-(2,5-dimethoxyphenyl)methylpiperazine
CAS No:356085-57-9
MF:C13H20N2O2
MW:236.310103416443
MDL:MFCD07701044
CID:1075245
PubChem ID:2063919
Update Time:2025-06-13

1-(2,5-dimethoxyphenyl)methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-Dimethoxy-benzyl)-piperazine
    • 1-(2,5-Dimethoxybenzyl)piperazine
    • 1-(2,5-dimethoxyphenyl)methylpiperazine
    • 1-[(2,5-dimethoxyphenyl)methyl]piperazine,hydrochloride
    • STK145421
    • Oprea1_870232
    • DB-017047
    • CS-0451634
    • GS2148
    • CB00173
    • AKOS000301543
    • PD077072
    • EN300-34257
    • Oprea1_531963
    • DTXSID301016267
    • SMSF0008233
    • BBL013821
    • 356085-57-9
    • 1-[(2,5-dimethoxyphenyl)methyl]piperazine
    • SCHEMBL7300721
    • 1-(2,5-Dimethoxy-benzyl)-piperazine hydrochloride
    • MDL: MFCD07701044
    • Inchi: 1S/C13H20N2O2/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
    • InChI Key: KITIJFNTLBMYQD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1CN1CCNCC1)OC

Computed Properties

  • Exact Mass: 236.152477885g/mol
  • Monoisotopic Mass: 236.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 33.7Ų

1-(2,5-dimethoxyphenyl)methylpiperazine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(2,5-dimethoxyphenyl)methylpiperazine Pricemore >>

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Additional information on 1-(2,5-dimethoxyphenyl)methylpiperazine

Introduction to 1-(2,5-Dimethoxyphenyl)methylpiperazine (CAS No. 356085-57-9)

1-(2,5-Dimethoxyphenyl)methylpiperazine, also known by its CAS number 356085-57-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a piperazine ring and a substituted phenyl group. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 1-(2,5-dimethoxyphenyl)methylpiperazine consists of a piperazine ring attached to a methyl group, which in turn is bonded to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions. This specific arrangement of functional groups imparts distinct chemical properties and reactivity profiles, making it an interesting subject for both academic research and pharmaceutical development.

Recent studies have explored the pharmacological properties of 1-(2,5-dimethoxyphenyl)methylpiperazine. One notable area of research involves its potential as a ligand for serotonin receptors. Serotonin receptors play crucial roles in various physiological processes, including mood regulation, sleep, and appetite. The ability of 1-(2,5-dimethoxyphenyl)methylpiperazine to interact with these receptors has led to investigations into its use as a potential therapeutic agent for conditions such as depression and anxiety disorders.

In addition to its serotonin receptor activity, 1-(2,5-dimethoxyphenyl)methylpiperazine has been studied for its effects on other neurotransmitter systems. For instance, some research has indicated that it may have affinity for dopamine receptors, which are involved in reward pathways and motor control. This dual activity profile suggests that the compound could have broad-spectrum applications in treating neurological disorders.

The synthesis of 1-(2,5-dimethoxyphenyl)methylpiperazine has been well-documented in the literature. Common synthetic routes involve the reaction of 2,5-dimethoxybenzaldehyde with piperazine followed by reduction steps to form the desired product. These methods are generally efficient and can be scaled up for larger-scale production if needed.

Clinical trials involving 1-(2,5-dimethoxyphenyl)methylpiperazine are still in their early stages, but preliminary results are promising. Early-phase trials have focused on assessing the safety and tolerability of the compound in human subjects. These studies have reported that 1-(2,5-dimethoxyphenyl)methylpiperazine is generally well-tolerated at therapeutic doses, with minimal side effects observed.

Beyond its therapeutic potential, 1-(2,5-dimethoxyphenyl)methylpiperazine has also been investigated for its use as a research tool. Its ability to selectively bind to specific receptors makes it valuable for studying receptor function and signaling pathways in both in vitro and in vivo models. This application has contributed significantly to our understanding of neurotransmitter systems and their roles in various diseases.

In conclusion, 1-(2,5-dimethoxyphenyl)methylpiperazine (CAS No. 356085-57-9) is a multifaceted compound with promising applications in both research and clinical settings. Its unique chemical structure and pharmacological properties make it an intriguing candidate for further investigation into its therapeutic potential. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the field of medicinal chemistry.

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